molecular formula C18H19N5O3 B6008217 5-[(3-methoxyphenoxy)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide

5-[(3-methoxyphenoxy)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B6008217
M. Wt: 353.4 g/mol
InChI Key: XJTSMFISBMJMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-methoxyphenoxy)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyrimidine moiety, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-methoxyphenoxy)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Attachment of the pyrimidine moiety: This step often involves nucleophilic substitution reactions where the pyrazole derivative reacts with a pyrimidine-containing reagent.

    Introduction of the methoxyphenoxy group: This can be done through etherification reactions where the pyrazole-pyrimidine intermediate reacts with 3-methoxyphenol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(3-methoxyphenoxy)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products

    Oxidation: Methoxyphenoxy group can be converted to methoxybenzoic acid.

    Reduction: Nitro groups can be converted to amino groups.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

5-[(3-methoxyphenoxy)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to investigate biological pathways and molecular interactions.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-[(3-methoxyphenoxy)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The pyrimidine moiety can enhance binding affinity and specificity, while the methoxyphenoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-methoxyphenoxy)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

5-[(3-methoxyphenoxy)methyl]-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-12(16-6-7-19-11-20-16)21-18(24)17-8-13(22-23-17)10-26-15-5-3-4-14(9-15)25-2/h3-9,11-12H,10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTSMFISBMJMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1)NC(=O)C2=NNC(=C2)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.